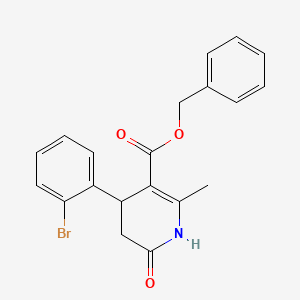![molecular formula C17H20ClN3O3S B5012452 N-(5-chloro-2-pyridinyl)-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5012452.png)
N-(5-chloro-2-pyridinyl)-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide, also known as N-(5-chloro-2-pyridyl)-4-methylsulfonyl-3-(prop-2-ynyl)benzamide (CMPB), is a chemical compound that has been widely used in scientific research. CMPB is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which plays a crucial role in pain sensation and inflammation.
作用機序
CMPB acts as a selective antagonist of TRPV1 receptors, which are ion channels that play a crucial role in pain sensation and inflammation. TRPV1 receptors are activated by various stimuli, such as heat, capsaicin, and acid, and their activation leads to the release of neuropeptides that mediate pain and inflammation. CMPB binds to the TRPV1 receptor and blocks its activation by these stimuli, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
CMPB has been shown to have significant biochemical and physiological effects on TRPV1 receptors. Studies have demonstrated that CMPB can effectively block TRPV1-mediated responses in vitro and in vivo, including capsaicin-induced acute pain, inflammatory pain, and thermal hyperalgesia. Moreover, CMPB has been shown to reduce inflammation in various animal models of inflammatory diseases, such as inflammatory bowel disease and arthritis.
実験室実験の利点と制限
CMPB has several advantages for lab experiments, including its high selectivity and potency for TRPV1 receptors, its ability to block TRPV1-mediated responses in vitro and in vivo, and its usefulness for investigating the physiological and pathological functions of TRPV1. However, CMPB also has some limitations, including its potential off-target effects and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on CMPB and TRPV1 receptors. One area of research is the development of more potent and selective TRPV1 antagonists for the treatment of pain and inflammatory diseases. Another area of research is the investigation of the role of TRPV1 receptors in other physiological and pathological processes, such as metabolism, cardiovascular function, and cancer. Finally, future research could focus on the development of novel drug delivery systems for CMPB and other TRPV1 antagonists to improve their efficacy and reduce their side effects.
Conclusion
CMPB is a selective antagonist of TRPV1 receptors that has been widely used in scientific research to investigate the role of TRPV1 in pain sensation and inflammation. CMPB has significant biochemical and physiological effects on TRPV1 receptors and has several advantages for lab experiments, including its high selectivity and potency for TRPV1 receptors. However, CMPB also has some limitations, and future research could focus on the development of more potent and selective TRPV1 antagonists and the investigation of the role of TRPV1 receptors in other physiological and pathological processes.
合成法
CMPB can be synthesized using a multi-step process involving the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridineyl chloride. The resulting compound is then reacted with 4-methylsulfonyl-3-nitrobenzoic acid to produce 4-methylsulfonyl-3-(5-chloro-2-pyridyl)benzoic acid. Finally, this compound is reacted with propargylamine and methyl iodide to yield CMPB.
科学的研究の応用
CMPB has been widely used in scientific research to investigate the role of TRPV1 receptors in pain sensation and inflammation. Studies have shown that CMPB can effectively block TRPV1-mediated responses in vitro and in vivo, making it a useful tool for investigating the physiological and pathological functions of TRPV1. Moreover, CMPB has been used to study the involvement of TRPV1 receptors in various diseases, such as chronic pain, inflammatory bowel disease, and cancer.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-methyl-3-[methyl(propyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-4-9-21(3)25(23,24)15-10-13(6-5-12(15)2)17(22)20-16-8-7-14(18)11-19-16/h5-8,10-11H,4,9H2,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIDBDSJBCGNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-bromo-2-thienyl)methyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5012378.png)


![N-{[1-(3-methylbenzyl)-4-piperidinyl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5012388.png)
![N-[4-(acetylamino)phenyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B5012391.png)
![N~2~-(4-isopropylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5012392.png)
![2-[(3-methylcyclohexyl)(propyl)amino]ethanol](/img/structure/B5012407.png)
![4-{[3-(4-oxo-3(4H)-quinazolinyl)propanoyl]amino}benzamide](/img/structure/B5012408.png)
![1-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclopentylpiperazine](/img/structure/B5012409.png)
![N-(4-ethoxyphenyl)-3-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5012423.png)

![5-({[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5012432.png)
![methyl 5-[(4-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5012435.png)
![ethyl 4-{[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]amino}benzoate](/img/structure/B5012447.png)